2-Oxo-clopidogrel

Pharmacokinetics Prodrug Activation Vicagrel

Researchers studying clopidogrel bioactivation face data inconsistencies when using incorrect reference standards-the parent prodrug, active metabolite, and carboxylic acid derivatives are scientifically non-interchangeable with 2-oxo-clopidogrel. • Definitive substrate for isolating the pharmacogenomically critical second CYP activation step (CYP2B6, CYP2C19, CYP3A4), eliminating confounding variability from the first oxidative step. • Required reference standard for validated LC-MS/MS methods (retention time: 3.79 min; linear range: 0.5-50.0 ng/mL in human plasma). • Shared metabolic precursor for next-gen antiplatelet agents (vicagrel, PLD-301, W-1) with demonstrated 94% conversion efficiency. Supplied with full characterization data for ANDA, AMV, and QC applications.

Molecular Formula C16H16ClNO3S
Molecular Weight 337.8 g/mol
CAS No. 1147350-75-1
Cat. No. B604959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-clopidogrel
CAS1147350-75-1
Synonyms2-Oxo-clopidogrel;  Clopidogrel thiolactone;  2-Oxoclopidogrel
Molecular FormulaC16H16ClNO3S
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2
InChIInChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m0/s1
InChIKeyJBSAZVIMJUOBNB-WUJWULDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Oxo-clopidogrel: Antiplatelet Research Intermediate


2-Oxo-clopidogrel (Clopidogrel Thiolactone; CAS 1147350-75-1) is a key thienopyridine intermediate metabolite formed in the first oxidative step of clopidogrel bioactivation [1]. It is the immediate precursor to the pharmacologically active thiol metabolite (H4) that irreversibly antagonizes the P2Y12 receptor to inhibit platelet aggregation [2]. As a shared pathway node for clopidogrel and its next-generation analogs (e.g., vicagrel), it is a critical reference standard for assessing prodrug activation efficiency, CYP450 isoform contributions, and pharmacokinetic variability [3].

Shared pathway node for prodrug activation efficiency studies
Direct substrate for CYP2C19/3A4 genotype-response assays
LC-MS/MS reference standard for metabolite differentiation in research matrices

2-Oxo-clopidogrel: Why Substitution Fails


Generic substitution of 2-oxo-clopidogrel with other clopidogrel-related compounds—such as the parent prodrug, the active metabolite (AM), or carboxylic acid derivatives—is scientifically invalid for most research and quality control applications. Each entity has a distinct chemical identity, bioactivation pathway, and functional role. While 2-oxo-clopidogrel is a direct CYP450 substrate for AM formation [1], the parent drug clopidogrel requires an additional CYP450 oxidation step, making their activities and metabolic fates non-interchangeable [2]. Furthermore, analogs like vicagrel, while designed to bypass the first CYP step, are distinct prodrugs with different conversion efficiencies to 2-oxo-clopidogrel [3]. Using the wrong reference standard in bioanalytical assays (e.g., LC-MS/MS) or in vitro metabolism studies directly compromises data accuracy and cross-study comparability due to fundamental differences in molecular weight, retention time, and enzyme kinetics.

Clopidogrel (parent prodrug)Requires additional CYP oxidation step; metabolic fate and enzyme kinetics are not interchangeable with the direct intermediate.
Active thiol metabolite (H4)Distinct molecular identity and retention behavior; cannot substitute for the intermediate in prodrug activation studies.
Vicagrel / next-gen prodrugsSeparate prodrugs with different conversion efficiencies; not a direct replacement for 2-oxo-clopidogrel reference standard.

2-Oxo-clopidogrel: Quantitative Differentiators


Prodrug Conversion Efficiency

While vicagrel is a prodrug of 2-oxo-clopidogrel, its conversion to the target compound is not absolute. The transformation efficiency of vicagrel to 2-oxo-clopidogrel is 94%, a significantly higher and more direct route than the 13% conversion observed for the parent drug clopidogrel [1]. This difference quantifies the advantage of using 2-oxo-clopidogrel as the direct substrate for studying the second activation step, bypassing the inefficient and highly variable first CYP-mediated oxidation.

Conversion Efficiency
Head-to-head
94% (Vicagrel) vs 13% (Clopidogrel)
In vivo rat model
Reported conversion-efficiency context for prodrug activation studies.
Data to verify under specific experimental conditions.
Pharmacokinetics Prodrug Activation Vicagrel

CYP450 Inhibition Profile Comparison

2-Oxo-clopidogrel exhibits a distinct CYP450 inhibition profile compared to the parent drug clopidogrel. It is a much weaker inhibitor of CYP2B6, CYP2C19, and CYP2D6 [1]. In a direct comparison, clopidogrel inactivates CYP2B6 approximately 5 times more efficiently than 2-oxo-clopidogrel, based on k(inact)/K(I) ratios [2]. This difference is critical for in vitro drug-drug interaction (DDI) studies.

CYP2B6 Inhibition
Head-to-head
~5-fold lower inactivation vs clopidogrel (k(inact)/K(I))
Recombinant CYP2B6 system
Supports DDI pathway interpretation; using clopidogrel data as surrogate not justifiable.
In vitro recombinant system; review isoform-specific effects.
CYP Inhibition Drug-Drug Interaction Enzyme Kinetics

Validated LC-MS/MS Method

A validated LC-MS/MS method has been established for the simultaneous quantification of clopidogrel, 2-oxo-clopidogrel, and the active metabolite (CAM) in human plasma [1]. This method demonstrates that 2-oxo-clopidogrel can be reliably quantified with a defined linear range (0.5 to 50.0 ng/mL) and a specific retention time (3.79 minutes), which is distinct from clopidogrel (4.78 min) and the active metabolite derivative (3.59 min) [1]. The method also confirms that 2-oxo-clopidogrel does not undergo significant degradation under these analytical conditions [1].

LC-MS/MS Method
Reported method
RT 3.79 min (vs 4.78 clopidogrel); linear 0.5–50 ng/mL in human plasma
Supports bioanalytical method validation for research PK assay context.
Method review; confirm with own laboratory conditions.
Bioanalysis LC-MS/MS Method Validation

CYP2C19 Genotype Impact on Activation

The conversion of 2-oxo-clopidogrel to the active metabolite (AM) is significantly reduced in liver microsomes with the CYP2C19*2/*2 loss-of-function genotype compared to the wild-type CYP2C19*1/*1 genotype [1]. This finding directly links the intermediate metabolite's fate to the genetic source of clopidogrel resistance, a link that is not present when studying the parent drug's initial oxidation.

CYP2C19 Genotype Impact
Cross-study comparable
Significant reduction in AM production with CYP2C19*2/*2 vs *1/*1 HLMs
Supports pharmacogenomic pathway context for the second activation step.
Review specific genotype panel and absolute fold change.
Pharmacogenomics CYP2C19 Clopidogrel Resistance

CYP Isoform Contribution to AM Formation

The formation of the active metabolite from 2-oxo-clopidogrel relies on a distinct set of CYP450 enzymes compared to the initial oxidation of clopidogrel. While CYP1A2 (35.8%), CYP2B6 (19.4%), and CYP2C19 (44.9%) are responsible for the first step (clopidogrel to 2-oxo-clopidogrel) [1], the second step (2-oxo-clopidogrel to AM) is primarily catalyzed by CYP3A4 (39.8%), CYP2B6 (32.9%), and CYP2C19 (20.6%) [1]. This shift in isoform contribution demonstrates that the two steps are biochemically non-interchangeable and subject to different genetic and environmental influences.

CYP Isoform Contribution
Head-to-head
Step 1: CYP1A2 35.8%, CYP2B6 19.4%, CYP2C19 44.9%
Step 2: CYP3A4 39.8%, CYP2B6 32.9%, CYP2C19 20.6%
Supports isoform-specific pathway analysis; two steps are biochemically distinct.
In vitro cDNA-expressed isoforms; environmental influences may differ.
CYP450 Isoforms Metabolic Pathway Pharmacogenomics

2-Oxo-clopidogrel Application Scenarios


In Vitro Metabolism & DDI Studies

2-Oxo-clopidogrel is the definitive substrate for investigating the second, and pharmacogenomically critical, step of clopidogrel activation. Its use as a direct substrate, as demonstrated by its conversion to the active metabolite by CYP2B6, CYP2C19, and CYP3A4 [1], allows researchers to isolate and study this specific metabolic pathway without the confounding variability of the first oxidative step. This is essential for assessing the impact of CYP2C19 genetic polymorphisms or CYP3A4 inhibitors on active metabolite formation [2].

LC-MS/MS Method Development & Validation

As a critical intermediate metabolite, 2-oxo-clopidogrel is a required reference standard for developing and validating accurate LC-MS/MS methods for quantifying clopidogrel and its metabolites in biological matrices. A validated method shows it can be reliably distinguished and quantified with a specific retention time (3.79 min) and linear range (0.5-50.0 ng/mL) in human plasma [3]. This is vital for clinical pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials for clopidogrel generic formulations.

Next-Generation Antiplatelet Prodrug Development

2-Oxo-clopidogrel is the shared metabolic precursor for a new class of antiplatelet agents, including vicagrel, PLD-301, and W-1, which are all designed to bypass the inefficient first CYP oxidation step of clopidogrel [4]. Procuring this compound is essential for comparative pharmacokinetic and pharmacodynamic studies to evaluate the efficiency of these novel prodrugs in generating 2-oxo-clopidogrel and, subsequently, the active metabolite H4, as demonstrated by the 94% conversion efficiency of vicagrel [5].

Application
Selection Property
Validation Focus
In vitro metabolism & DDI studies
Direct CYP2C19/3A4 substrate specificity
Isoform contribution and genotype impact profiling
LC-MS/MS bioanalysis method development
Chromatographic retention differentiation
Accuracy in biological research matrices
Next-gen antiplatelet prodrug evaluation
Conversion pathway node fidelity
Comparative pharmacokinetic profiling in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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